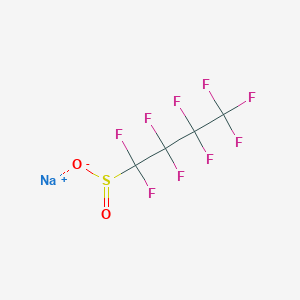
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE
Übersicht
Beschreibung
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE is a chemical compound with the molecular formula C4H2F9NaO3S and a molecular weight of 324.09 g/mol . This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. It is commonly used in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE typically involves the reaction of 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinates.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in biological studies where long-term stability is required.
Medicine: It is investigated for potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The fluorine atoms enhance the compound’s stability and resistance to degradation, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE can be compared with other similar compounds such as:
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, sodium salt (11): This compound has a sulfonic acid group instead of a sulfinic acid group, which affects its reactivity and applications.
Nonafluorobutane-1-sulfonic acid: This compound is similar but has a sulfonic acid group, making it more acidic and reactive in certain conditions.
The uniqueness of this compound lies in its combination of high stability, resistance to degradation, and versatile reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
102061-82-5 |
|---|---|
Molekularformel |
C4HF9NaO2S |
Molekulargewicht |
307.09 g/mol |
IUPAC-Name |
sodium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinate |
InChI |
InChI=1S/C4HF9O2S.Na/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15;/h(H,14,15); |
InChI-Schlüssel |
RMYDSPLTYMKGPN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F.[Na] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














